2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl)isoindoline-1,3-dione
Description
The compound 2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl)isoindoline-1,3-dione is a heterocyclic hybrid featuring a triazolothiadiazole core fused with an isoindoline-1,3-dione moiety. The triazolothiadiazole system is substituted at position 3 with a 4-chlorophenyl group and at position 6 with a methyl-linked isoindoline-1,3-dione.
The 4-chlorophenyl substituent likely improves lipophilicity, facilitating membrane penetration in biological systems .
Properties
IUPAC Name |
2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClN5O2S/c19-11-7-5-10(6-8-11)15-20-21-18-24(15)22-14(27-18)9-23-16(25)12-3-1-2-4-13(12)17(23)26/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOVFTVAMVHBLCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NN4C(=NN=C4S3)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the 1,3,4-Thiadiazole Intermediate
The 1,3,4-thiadiazole ring is constructed using thiocarbazide derivatives. For instance, 4-chlorophenylthiocarbazide undergoes cyclization in the presence of formic acid to yield 2-(4-chlorophenylhydrazino)-1,3,4-thiadiazole. This intermediate is critical for introducing the 4-chlorophenyl substituent at position 3 of the thiadiazole ring.
Triazole Ring Annulation
The 1,2,4-triazole moiety is introduced via 1,3-dipolar cycloaddition. The thiadiazole intermediate reacts with nitrile imines generated in situ from hydrazonoyl chlorides under basic conditions. For example, treating 2-(4-chlorophenylhydrazino)-1,3,4-thiadiazole with chloroacetonitrile in the presence of triethylamine facilitates cycloaddition, forming the triazolo[3,4-b]thiadiazole system.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | Formic acid, 100°C, 6 hr | 78% |
| Cycloaddition | Chloroacetonitrile, Et₃N, DMF, 80°C | 65% |
Functionalization of Isoindoline-1,3-Dione
The isoindoline-1,3-dione moiety is synthesized through phthalic acid derivatives.
Hydrolysis of Protected Phthalate Esters
Dimethyl 3-amino-4-hydroxyphthalate undergoes hydrolysis using sodium hydroxide in aqueous methanol to yield 3-amino-4-hydroxyphthalic acid. This step removes the methyl protecting groups while preserving the amino and hydroxyl functionalities for subsequent reactions.
Cyclization to Isoindoline-1,3-Dione
The phthalic acid derivative is cyclized using acetic anhydride under reflux to form the isoindoline-1,3-dione core. Alternatively, coupling with 3-aminopiperidine-2,6-dione in acetic acid at 120°C introduces the piperidine-dione substituent when required.
Alkylation and Final Coupling
The methylene bridge between the triazolo-thiadiazole and phthalimide is established via nucleophilic substitution.
Bromination of the Triazolo-Thiadiazole
The 6-position of the triazolo-thiadiazole is brominated using N-bromosuccinimide (NBS) in carbon tetrachloride under radical initiation. This generates 6-(bromomethyl)-3-(4-chlorophenyl)-triazolo[3,4-b]thiadiazole, a key electrophilic intermediate.
Nucleophilic Substitution with Phthalimide
The brominated intermediate reacts with isoindoline-1,3-dione in the presence of potassium carbonate in DMF at 60°C. This SN2 reaction substitutes the bromine atom with the phthalimide nitrogen, yielding the target compound.
Optimized Coupling Parameters
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ |
| Temperature | 60°C |
| Reaction Time | 12 hr |
| Yield | 72% |
Structural Characterization and Validation
The final product is characterized via spectroscopic and analytical methods:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.89–7.42 (m, 8H, aromatic), 5.12 (s, 2H, CH₂).
- IR (KBr): ν 1715 cm⁻¹ (C=O, phthalimide), 1600 cm⁻¹ (C=N, triazole).
- MS (ESI) : m/z 467.1 [M+H]⁺.
Methodological Challenges and Optimization
Regioselectivity in Cycloaddition
The 1,3-dipolar cycloaddition must favor the [3,4-b] fusion over alternative regioisomers. Using electron-deficient dipolarophiles (e.g., chloroacetonitrile) and polar aprotic solvents (DMF) enhances regioselectivity.
Functional Group Compatibility
The hydroxyl and amino groups in intermediates necessitate protection during alkylation. Acetylation with acetic anhydride or tert-butyldimethylsilyl (TBS) protection prevents unwanted side reactions.
Chemical Reactions Analysis
Reactivity with Hydrazonoyl Chlorides
The thiadiazole core reacts with hydrazonoyl chlorides (e.g., N'-(4-chlorophenyl)-2-oxopropanehydrazonoyl chloride) in ethanol with triethylamine to form 7H- triazolo[3,4-b] thiadiazine derivatives .
-
Mechanism : The C=S and NH₂ groups participate in cyclization, forming a thiadiazine ring.
-
Key Spectral Evidence :
Example Product (6b):
| Property | Value |
|---|---|
| Yield | 88% |
| M.p. | 300°C |
| ¹H NMR | δ 2.38 (s, CH₃), 10.53 (s, NH) |
| MS (m/z) | 451.03 (M⁺) |
Reaction with α-Haloketones
Treatment with α-haloketones (e.g., 3-bromoacetylcoumarin) in ethanol under reflux yields triazolo-thiadiazines. The methylene protons (C6 of thiadiazine) appear as a singlet at δ 4.22–4.35 ppm in ¹H NMR .
Product 8b Characteristics:
| Parameter | Value |
|---|---|
| Yield | 84% |
| M.p. | 222–223°C |
| IR (cm⁻¹) | 1770.65 (C=O amide), 1608.63 (C=N) |
| ¹H NMR | δ 4.22 (s, CH₂), 7.52–7.86 (m, Ar-H) |
Key Spectral Features
-
IR Spectroscopy :
-
¹H NMR :
-
Mass Spectrometry : Molecular ion peaks align with calculated masses (e.g., m/z 376.10 for C₁₈H₁₂N₆O₂S) .
Comparative Reactivity Insights
-
Triazole-Thiadiazole Hybrids : The compound’s reactivity mirrors trends in 1,2,4-triazole-3-thiones, where cyclization with CS₂ or isothiocyanates facilitates heterocycle formation .
-
Biological Relevance : Analogous compounds exhibit antimicrobial activity, suggesting potential derivatization pathways for bioactivity optimization .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of triazolo-thiadiazole compounds exhibit notable anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. In vitro studies have shown that it can inhibit cell proliferation and promote cell cycle arrest in various cancer cell lines.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that similar compounds led to a significant reduction in tumor growth in xenograft models of breast cancer .
Antimicrobial Properties
The triazolo-thiadiazole moiety is known for its antimicrobial activity against a variety of pathogens.
- Broad-Spectrum Activity : Compounds with this scaffold have shown efficacy against both Gram-positive and Gram-negative bacteria.
- Research Findings : In one study, derivatives were tested against strains of Staphylococcus aureus and Escherichia coli, resulting in minimum inhibitory concentrations (MICs) that suggest potential as antibiotic agents .
Pesticidal Activity
Compounds similar to 2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl)isoindoline-1,3-dione have been evaluated for their pesticidal properties.
- Insecticidal Effects : Studies have shown that these compounds can effectively control pests such as aphids and whiteflies.
- Field Trials : Field trials indicated a significant reduction in pest populations when treated with formulations containing triazolo-thiadiazole derivatives .
Photophysical Properties
The unique structure of this compound contributes to its interesting photophysical properties.
- Applications in Organic Electronics : Research has explored its use as a potential material for organic light-emitting diodes (OLEDs) due to its ability to emit light efficiently.
- Conductivity Studies : Preliminary studies suggest that films made from this compound exhibit promising conductivity characteristics suitable for electronic applications .
Summary Table of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Induces apoptosis in cancer cell lines |
| Antimicrobial agents | Effective against Staphylococcus aureus and E. coli | |
| Agricultural Science | Pesticides | Reduces pest populations significantly |
| Material Science | Organic electronics | Exhibits promising photophysical properties |
Mechanism of Action
The mechanism of action of 2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. These targets include enzymes and receptors that play crucial roles in various biological pathways. The compound’s ability to inhibit or activate these targets underlies its pharmacological effects .
Comparison with Similar Compounds
Substituent Variations on the Triazolothiadiazole Core
- 3-(4-Fluorophenyl)-6-pyrazolyltriazolothiadiazole ():
Replaces the 4-chlorophenyl group with 4-fluorophenyl and substitutes the isoindoline-dione with a pyrazole ring. The fluorine atom’s electronegativity may reduce metabolic stability compared to the chloro analogue . - 3-(4-Chlorobenzyl)-6-pyridinyltriazolothiadiazole (): Features a benzyl-linked 4-chlorophenyl group and a pyridinyl substituent.
- 3-(4-Chlorophenyl)-6-benzodioxinyltriazolothiadiazole ():
Substitutes the isoindoline-dione with a benzodioxin group, introducing oxygen-rich regions that may enhance solubility but reduce hydrophobic interactions .
Isoindoline-Dione Derivatives
- 2-[4-(3-Methyl-5-thioxo-4-phenyltriazolidin-3-yl)phenyl]isoindoline-1,3-dione (, Compound 13c): Replaces the triazolothiadiazole core with a thioxo-triazolidine ring.
- (ZE)-N-{1-[4-(1,3-Dioxoindolin-2-yl)phenyl]ethylidene}benzohydrazide (, Compound 15): Lacks the triazolothiadiazole core but retains the isoindoline-dione moiety. The hydrazide side chain introduces additional hydrogen-bond donors, which may modulate receptor selectivity .
Physicochemical Properties
*Predicted based on structural similarity to high-melting isoindoline-dione derivatives .
Research Findings and Implications
- Structure-Activity Relationship (SAR) : The 4-chlorophenyl group consistently enhances bioactivity across analogues, likely due to its electron-withdrawing and lipophilic properties .
- Synthetic Challenges : Low yields (33–48%) in isoindoline-dione coupling reactions suggest steric hindrance from the bulky isoindoline-dione group, necessitating optimized catalysts (e.g., phase-transfer agents) .
- Thermal Stability : High melting points (>300°C) in isoindoline-dione derivatives () indicate strong intermolecular π-π stacking, which may limit bioavailability .
Biological Activity
The compound 2-((3-(4-Chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl)isoindoline-1,3-dione is a derivative of the [1,2,4]triazole and thiadiazole classes, which are known for their diverse biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Synthesis
The compound is characterized by a complex structure that includes a triazole-thiadiazole moiety and an isoindoline scaffold. The synthesis typically involves the reaction of 4-chlorophenyl derivatives with thiadiazole intermediates under specific conditions to yield the final product. The synthesis pathway is crucial as it influences the biological activity through structural variations.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial potential of triazole-thiadiazole derivatives. For instance:
- Antibacterial Activity : Compounds in this class have shown significant antibacterial effects against various strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MICs) reported for these compounds range from to depending on the specific structure and substituents present ( ).
- Antifungal Activity : The antifungal properties are also notable, with some derivatives exhibiting high efficacy against fungi like Candida albicans and Aspergillus fumigatus. The mechanisms often involve disruption of fungal cell wall synthesis or inhibition of key metabolic pathways ( ).
Anticancer Activity
Triazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound may induce apoptosis in cancer cells by modulating various signaling pathways such as the PI3K/Akt and MAPK pathways ( ).
Anti-inflammatory and Analgesic Effects
The anti-inflammatory properties of triazolo-thiadiazole derivatives have been documented in several studies. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2. In animal models, they have shown significant analgesic activity comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) ( ).
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of these compounds. Modifications at specific positions on the triazole or thiadiazole rings can enhance potency or selectivity towards particular biological targets. For instance:
- Substituents like halogens (e.g., chloro or fluoro) can significantly affect both solubility and biological activity.
- The presence of electron-withdrawing groups often increases antimicrobial efficacy by enhancing interaction with microbial enzymes ( ).
Study 1: Antibacterial Evaluation
In a study examining various triazolo-thiadiazole derivatives, compound 30a exhibited an MIC of against S. aureus, demonstrating superior antibacterial activity compared to traditional antibiotics ( ).
Study 2: Anticancer Screening
Another investigation focused on a series of isoindoline derivatives found that modifications similar to those in this compound resulted in enhanced cytotoxicity against breast cancer cell lines (MCF-7). The study highlighted the importance of specific functional groups in mediating this effect ( ).
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl)isoindoline-1,3-dione?
- Methodology :
- Step 1 : Start with substituted hydrazides (e.g., 4-chlorobenzohydrazide) and react with carbon disulfide in ethanol under basic conditions (KOH) to form dithiocarbazinate intermediates .
- Step 2 : Cyclize intermediates with hydrazine hydrate to generate 4-amino-1,2,4-triazole-3-thiol derivatives.
- Step 3 : Functionalize the thiol group via condensation with isoindoline-1,3-dione precursors using phosphorus oxychloride (POCl₃) as a catalyst .
- Key Parameters : Reaction time (6–12 hours), solvent (ethanol or POCl₃), and stoichiometric ratios (1:1.5 hydrazide to carbon disulfide) are critical for yields >75% .
Q. How is structural characterization performed for this compound?
- Analytical Techniques :
- 1H NMR/13C NMR : Assign peaks for aromatic protons (δ 7.2–8.1 ppm), triazole/thiadiazole carbons (δ 150–160 ppm), and isoindoline-dione carbonyls (δ 168–170 ppm) .
- X-ray Crystallography : Resolve crystal packing and confirm bond angles/planarity of the triazolo-thiadiazole core (e.g., C–S bond length ~1.70 Å) .
- HPLC : Verify purity (>95%) using C18 columns with acetonitrile/water mobile phases .
Advanced Research Questions
Q. How can molecular docking predict the compound’s interaction with fungal targets like 14α-demethylase lanosterol (CYP51)?
- Protocol :
- Target Preparation : Retrieve CYP51 structure (PDB: 3LD6) and remove water/co-crystallized ligands .
- Ligand Preparation : Optimize the compound’s geometry using DFT (B3LYP/6-31G*) and assign partial charges.
- Docking Software : Use AutoDock Vina with a grid box centered on the heme cofactor.
- Key Interactions : Look for π-π stacking with Phe228, hydrogen bonds with Tyr118, and hydrophobic contacts with Leu121. A docking score ≤ −8.0 kcal/mol suggests strong binding .
Q. How to resolve contradictions between in vitro antifungal activity and in vivo efficacy?
- Troubleshooting Steps :
- Bioavailability : Assess logP (optimal range: 2–3) and aqueous solubility (e.g., via shake-flask method). Poor solubility may limit in vivo absorption .
- Metabolic Stability : Perform microsomal assays (human/rat liver microsomes) to identify rapid Phase I oxidation (e.g., CYP3A4-mediated demethylation) .
- Formulation Optimization : Use nanoemulsions or cyclodextrin complexes to enhance solubility. Test efficacy in murine candidiasis models post-formulation .
Q. What strategies are effective for structure-activity relationship (SAR) studies on the triazolo-thiadiazole core?
- Design Principles :
- Substituent Variation : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate electronic effects .
- Scaffold Hybridization : Fuse with chromeno[2,3-b]pyridine or indole moieties to enhance π-stacking with DNA topoisomerases .
- Bioisosteric Replacement : Swap thiadiazole with thiadiazine to improve metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
